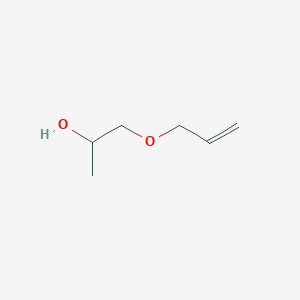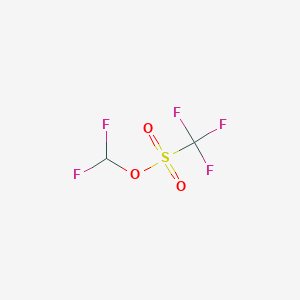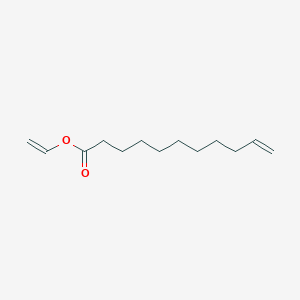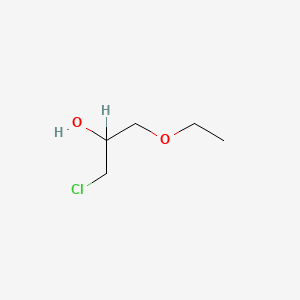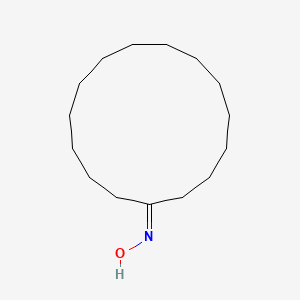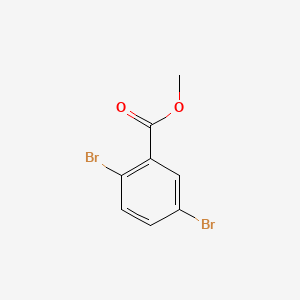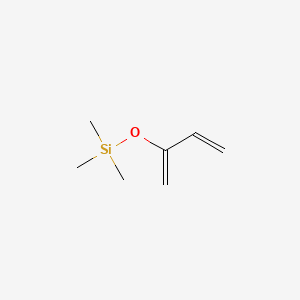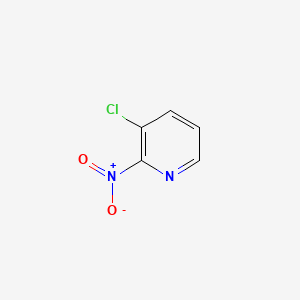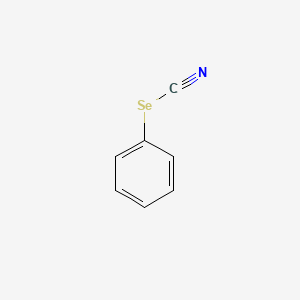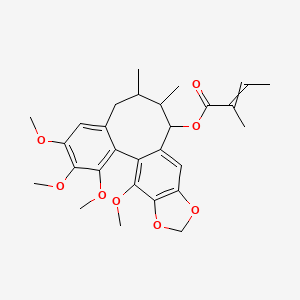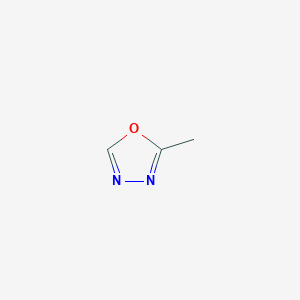
2-(4-甲氧基苯基)乙酰肼
描述
2-(4-Methoxyphenyl)acetohydrazide (MPH) is an organic compound that has been used in scientific research since the 1950s. It is a versatile compound with applications in synthetic organic chemistry, biochemistry, and pharmacology. MPH has been used in a variety of laboratory experiments and is a useful tool for scientists to study the structure and function of proteins. MPH has been used in biochemical and physiological studies to investigate the mechanism of enzyme-catalyzed reactions, to study enzyme inhibition, and to explore the effects of drug-like compounds on cellular processes.
科学研究应用
化学合成
“2-(4-甲氧基苯基)乙酰肼”用于合成各种化学化合物。 例如,它用于通过微波辅助席夫碱形成形成亚胺衍生物 .
荧光材料的开发
该化合物用于设计和合成具有高荧光量子产率、更大斯托克斯位移、相对较高的摩尔吸收系数和简便合成策略的有效荧光杂环化合物 。这些荧光材料在各个领域都有潜在的应用,将在以下部分进行讨论。
生物技术
使用“2-(4-甲氧基苯基)乙酰肼”合成的荧光杂环化合物在生物技术中具有潜在的应用。 它们可用作酸性亚细胞囊泡(如溶酶体、内体和高尔基体囊泡)的选择性体内染色和可视化,用于生物分子表征 .
纺织和聚合物领域
由于荧光染料的低成本和颜色耐久性,它们在纺织品中的应用变得越来越时尚 。“2-(4-甲氧基苯基)乙酰肼”可用于合成这些染料。
染料和塑料行业
使用“2-(4-甲氧基苯基)乙酰肼”合成的荧光染料可用于染料和塑料行业 .
液晶技术
使用“2-(4-甲氧基苯基)乙酰肼”合成的荧光化合物可用于液晶技术 .
生物成像和生物传感
使用“2-(4-甲氧基苯基)乙酰肼”合成的荧光染料可用作各种电泳技术的荧光探针和标记物 。 它们还可用于生物成像和生物传感 .
电子器件
使用“2-(4-甲氧基苯基)乙酰肼”合成的具有扩展共轭的的有机化合物在电子器件(如有机发光二极管、有机光伏、有机薄膜晶体管、平板显示器、光电电池和太阳能电池)中引起了极大的兴趣 .
作用机制
Target of Action
It is known that this compound is used in the synthesis of a series of imine derivatives, which have been screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities .
Mode of Action
It is part of a series of imine derivatives synthesized through microwave-assisted Schiff base formation . These derivatives have shown promising biological activities, suggesting that 2-(4-Methoxyphenyl)acetohydrazide may interact with its targets to induce anti-inflammatory and anti-oxidant effects .
Biochemical Pathways
The imine derivatives synthesized from this compound have shown anti-inflammatory and anti-oxidant activities, suggesting that they may affect pathways related to inflammation and oxidative stress .
Result of Action
The imine derivatives synthesized from this compound have shown anti-inflammatory and anti-oxidant activities, suggesting that they may have beneficial effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with various enzymes and proteins, including those involved in inflammatory pathways. For instance, it has been shown to inhibit enzymes that mediate inflammation, thereby reducing tissue edema and pain . The compound also exhibits antioxidant activity by scavenging free radicals, which helps in protecting cells from oxidative stress .
Cellular Effects
2-(4-Methoxyphenyl)acetohydrazide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting pro-inflammatory enzymes and scavenging free radicals, 2-(4-Methoxyphenyl)acetohydrazide helps in reducing inflammation and protecting cells from damage. Additionally, it may impact gene expression related to inflammatory and antioxidant responses .
Molecular Mechanism
The molecular mechanism of 2-(4-Methoxyphenyl)acetohydrazide involves its interaction with specific biomolecules. It binds to and inhibits enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. These interactions at the molecular level help in mitigating inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)acetohydrazide have been studied over time. The compound has shown stability under various conditions, and its anti-inflammatory and antioxidant effects have been observed to persist over extended periods. Long-term studies have indicated that 2-(4-Methoxyphenyl)acetohydrazide maintains its efficacy in reducing inflammation and oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)acetohydrazide vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
2-(4-Methoxyphenyl)acetohydrazide is involved in metabolic pathways related to inflammation and oxidative stress. It interacts with enzymes and cofactors that mediate these processes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways contributes to its anti-inflammatory and antioxidant properties .
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)acetohydrazide is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are essential for the compound’s therapeutic effects, as they ensure its availability at the sites of inflammation and oxidative stress .
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)acetohydrazide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells influences its ability to interact with enzymes and proteins involved in inflammatory and oxidative stress responses, thereby modulating its therapeutic effects .
属性
IUPAC Name |
2-(4-methoxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPFJXZQWWCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342079 | |
| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57676-49-0 | |
| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to characterize 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide and what information did they provide?
A1: The researchers utilized several spectroscopic techniques to confirm the structure and properties of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide []. These included:
Q2: How did the researchers assess the complexation potential of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide with copper ions (Cu2+)?
A2: Two main methods were employed to investigate the interaction between the synthesized ligands, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, and Cu2+ ions []:
Q3: Did the research explore the biological activity or potential applications of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide beyond its complexation with copper ions?
A3: The primary focus of the research paper [] was to synthesize and characterize N-acylhydrazones, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, as potential ligands for Cu2+ ions. The study primarily focused on confirming the structure of the synthesized compounds and their ability to form complexes with copper. It did not delve into the biological activity, applications, or potential downstream effects of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

